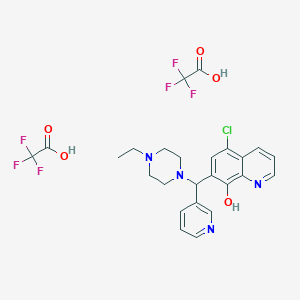

BRD 4354 ditrifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O.2C2HF3O2/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27;2*3-2(4,5)1(6)7/h3-8,13-14,20,27H,2,9-12H2,1H3;2*(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJCVYFLZPEFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClF6N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BRD4354 Ditrifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD4354 ditrifluoroacetate is a synthetic small molecule that has garnered significant interest within the research community for its potent and selective inhibitory effects on specific histone deacetylase (HDAC) enzymes. This technical guide provides a comprehensive overview of the mechanism of action of BRD4354, detailing its molecular targets, the downstream cellular consequences of its activity, and the experimental methodologies used to elucidate these functions. The information presented herein is intended to serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and molecular pharmacology.

Core Mechanism of Action: Selective HDAC Inhibition

BRD4354 functions as a moderately potent and selective inhibitor of Class IIa histone deacetylases, specifically targeting HDAC5 and HDAC9.[1][2][3] Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. By inhibiting the enzymatic activity of HDAC5 and HDAC9, BRD4354 prevents the removal of acetyl groups, leading to a state of histone hyperacetylation. This, in turn, promotes a more relaxed chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery, ultimately resulting in the altered expression of specific genes.

Quantitative Inhibitory Activity

The inhibitory potency of BRD4354 against a panel of histone deacetylases has been determined through various biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target HDAC Isoform | IC50 (µM) |

| HDAC5 | 0.85[1][2][3] |

| HDAC9 | 1.88[1][2][3] |

| HDAC4 | 3.88 - 13.8 |

| HDAC6 | 3.88 - 13.8 |

| HDAC7 | 3.88 - 13.8 |

| HDAC8 | 3.88 - 13.8 |

| HDAC1 | > 40 |

| HDAC2 | > 40 |

| HDAC3 | > 40 |

Table 1: Inhibitory activity of BRD4354 against various HDAC isoforms. Data compiled from multiple sources.[1][2][3]

Signaling Pathways Modulated by BRD4354

The primary mechanism of BRD4354 leads to significant alterations in gene expression through the modulation of chromatin structure. A key downstream effector of HDAC inhibition is the bromodomain and extraterminal (BET) protein BRD4, an acetyl-lysine "reader" protein. Increased histone acetylation creates binding sites for BRD4, which then recruits transcriptional machinery to specific gene loci, leading to changes in gene expression.[4][5] While the direct effects of BRD4354 on signaling pathways are a consequence of its HDAC inhibitory activity, the specific downstream pathways affected will be cell-type and context-dependent.

Experimental Protocols

The characterization of BRD4354's mechanism of action relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical HDAC Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of purified HDAC enzymes in the presence of an inhibitor.

Materials:

-

Purified recombinant human HDAC5 and HDAC9 enzymes

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trichostatin A and trypsin in assay buffer)

-

BRD4354 ditrifluoroacetate, serially diluted

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of BRD4354 in HDAC assay buffer.

-

In a 96-well plate, add the purified HDAC enzyme to the assay buffer.

-

Add the various concentrations of BRD4354 to the wells. Include a no-inhibitor control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. This solution halts the HDAC reaction and allows the trypsin to cleave the deacetylated substrate, releasing the fluorescent AMC molecule.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Measure the fluorescence using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Calculate the percent inhibition for each concentration of BRD4354 and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Gene Expression Analysis

This experiment determines the effect of BRD4354 on the expression of specific genes in a cellular context.

Materials:

-

A549 adenocarcinoma cells (or other relevant cell line)

-

Cell culture medium and supplements

-

BRD4354 ditrifluoroacetate

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix and primers for target genes

-

Cell culture plates

Procedure:

-

Seed A549 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of BRD4354 (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).[3]

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform quantitative PCR (qPCR) using primers specific for genes of interest to determine their relative expression levels.

-

Analyze the qPCR data to identify genes that are significantly up- or down-regulated in response to BRD4354 treatment.

Conclusion

BRD4354 ditrifluoroacetate is a valuable chemical probe for studying the biological roles of HDAC5 and HDAC9. Its mechanism of action is centered on the inhibition of these enzymes, leading to histone hyperacetylation and subsequent modulation of gene expression, in part through the recruitment of the acetyl-lysine reader protein BRD4. The experimental protocols outlined in this guide provide a framework for the further investigation of BRD4354 and other HDAC inhibitors, facilitating a deeper understanding of their therapeutic potential.

References

- 1. BRD4354 | inhibitor of HDAC5 and HDAC9 | CAS# 315698-07-8 | InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: BRD4354 Ditrifluoroacetate - A Selective Modulator of Class IIa Histone Deacetylases HDAC5 and HDAC9

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Histone deacetylases (HDACs) are critical epigenetic regulators, and their dysregulation is implicated in numerous diseases, including cancer and neurological disorders. The development of isoform-selective HDAC inhibitors is a key objective in modern pharmacology to enhance therapeutic efficacy and minimize off-target effects. This document provides a comprehensive technical overview of BRD4354 ditrifluoroacetate, a compound identified as a moderately potent and selective inhibitor of the Class IIa enzymes HDAC5 and HDAC9. We will detail its inhibitory profile, the key signaling pathways it modulates, and the experimental protocols used for its characterization.

Introduction to Class IIa HDACs

Histone deacetylases are a family of enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This action generally leads to chromatin condensation and transcriptional repression.[3] Human HDACs are grouped into four classes based on sequence homology.[1][4] Class I, II, and IV are zinc-dependent metalloenzymes, while Class III (sirtuins) are NAD+-dependent.[1][5]

Class IIa HDACs, comprising HDAC4, HDAC5, HDAC7, and HDAC9, are distinguished by their tissue-specific expression and their recruitment to specific gene promoters through interactions with transcription factors.[5] A primary mechanism of their function is the repression of the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors, which are pivotal in controlling gene programs for cell differentiation, proliferation, and survival.[6][7][8] Consequently, selective inhibitors of Class IIa HDACs are highly sought after for therapeutic intervention.

BRD4354 ditrifluoroacetate has emerged as a valuable chemical probe for studying the biological roles of HDAC5 and HDAC9 due to its demonstrated selectivity for these isoforms.[9][10]

Biochemical Profile and Selectivity of BRD4354

BRD4354 demonstrates a distinct selectivity profile, showing moderate potency against HDAC5 and HDAC9 while exhibiting significantly weaker activity against other HDAC isoforms, particularly those in the ubiquitously expressed Class I.[9] This selectivity is crucial for minimizing the broad cellular effects associated with pan-HDAC inhibitors.[1]

The inhibitory activity of BRD4354 across various HDAC isoforms is summarized below.

Table 1: Inhibitory Potency (IC₅₀) of BRD4354 Against Human HDAC Isoforms

| HDAC Class | Isoform | IC₅₀ (μM) | Selectivity Profile |

| Class IIa | HDAC5 | 0.85 | Primary Target |

| HDAC9 | 1.88 | Primary Target | |

| HDAC4 | 3.88 - 13.8 | Moderate Inhibition | |

| HDAC7 | 3.88 - 13.8 | Moderate Inhibition | |

| Class IIb | HDAC6 | 3.88 - 13.8 | Moderate Inhibition |

| Class I | HDAC8 | 3.88 - 13.8 | Moderate Inhibition |

| HDAC1 | > 40 | Weak to No Inhibition | |

| HDAC2 | > 40 | Weak to No Inhibition | |

| HDAC3 | > 40 | Weak to No Inhibition | |

| Data compiled from publicly available sources.[9] |

Core Signaling Pathway: The HDAC5/9-MEF2 Axis

The primary mechanism through which HDAC5 and HDAC9 regulate gene expression is by repressing the transcriptional activity of MEF2.[6][7] Class IIa HDACs are recruited to MEF2-bound promoter regions, where they create a repressive chromatin environment. By inhibiting the enzymatic activity of HDAC5 and HDAC9, BRD4354 prevents this repression, leading to the activation of MEF2-dependent genes. This signaling cascade is a central control point in muscle differentiation, neuronal development, and cellular transformation.[6][7][11]

The inhibitory action of BRD4354 on this pathway can be visualized as follows:

A secondary pathway influenced by HDAC5 involves the regulation of Bone Morphogenetic Protein 2 (BMP2), a factor implicated in neurite growth.[11] Inhibition of HDAC5 by BRD4354 may therefore lead to increased BMP2 expression.

Experimental Protocols & Methodologies

The characterization of HDAC inhibitors like BRD4354 involves a series of biochemical and cell-based assays to determine potency, selectivity, and cellular effects. Below are detailed methodologies representative of those used in the field.

General Workflow for HDAC Inhibitor Characterization

The process follows a logical progression from in vitro enzymatic assays to cell-based models to confirm target engagement and downstream functional outcomes.

Protocol: In Vitro Biochemical HDAC Activity Assay (Fluorogenic)

This assay quantifies the enzymatic activity of purified, recombinant HDAC isoforms and is the gold standard for determining inhibitor IC₅₀ values.

-

Principle: The assay employs a substrate containing an acetylated lysine residue coupled to a fluorophore.[12] In the first step, the HDAC enzyme removes the acetyl group. In the second step, a developer solution, typically containing a protease, cleaves the deacetylated substrate, releasing the fluorophore, which is then quantified.[12][13]

-

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, etc.)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

-

BRD4354 ditrifluoroacetate stock solution in DMSO

-

Black 96-well or 384-well microplates

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution series of BRD4354 in 100% DMSO. Further dilute these into the HDAC Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Enzyme Reaction: To each well of the microplate, add the diluted inhibitor followed by the recombinant HDAC enzyme of interest (e.g., HDAC5 or HDAC9).

-

Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Development: Stop the enzymatic reaction and initiate fluorophore release by adding the developer solution to each well.

-

Incubation: Incubate at room temperature for 15-20 minutes.

-

Measurement: Read the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Cell-Based HDAC Activity Assay (Luminogenic)

This assay measures the activity of endogenous HDACs within living cells, providing a more physiologically relevant assessment of compound potency and cell permeability.

-

Principle: This method uses a proluminescent substrate that is cell-permeable.[14] Inside the cell, endogenous HDACs deacetylate the substrate. A lytic "Developer Reagent" is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing aminoluciferin, which is then consumed by luciferase to produce a quantifiable light signal.[14][15] Assays specific to Class IIa HDACs are commercially available (e.g., HDAC-Glo™ Class IIa Assay).[14]

-

Materials:

-

Cell line of interest (e.g., SH-SY5Y neuronal cells, HT-29 colon cancer cells)

-

Appropriate cell culture medium and supplements

-

BRD4354 ditrifluoroacetate

-

Luminogenic HDAC Assay Kit (e.g., HDAC-Glo™ I/II or Class IIa)

-

White, opaque-walled 96-well or 384-well microplates suitable for luminescence

-

-

Procedure:

-

Cell Plating: Seed cells into the wells of the white-walled microplate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of BRD4354 in cell culture medium and add it to the cells. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the cells with the compound for a specified duration (e.g., 4-24 hours) to allow for cellular uptake and target engagement.

-

Assay Reagent Addition: Prepare the HDAC-Glo™ reagent according to the manufacturer's instructions. Add the reagent to each well. This reagent typically lyses the cells and initiates the luminescent reaction.

-

Incubation: Incubate the plate at room temperature for 20-30 minutes to allow the luminescent signal to stabilize.

-

Measurement: Measure the luminescence using a microplate luminometer.

-

Analysis: Normalize the data to the vehicle control wells and plot the results to determine the cellular IC₅₀ value for BRD4354.

-

Conclusion

BRD4354 ditrifluoroacetate is a valuable chemical tool for investigating the biological functions of HDAC5 and HDAC9. Its selectivity against other HDAC isoforms, particularly Class I, allows for a more precise dissection of the pathways regulated by these specific Class IIa enzymes. The primary mechanism of action involves the de-repression of the MEF2 transcription factor, a critical node in cellular regulation. The experimental protocols outlined herein provide a robust framework for characterizing BRD4354 and other novel HDAC inhibitors, from initial biochemical profiling to validation in cellular contexts. Further research utilizing this compound will continue to illuminate the therapeutic potential of targeting the HDAC5/9-MEF2 axis in various disease states.

References

- 1. An Introduction to developing assays for HDACs – openlabnotebooks.org [openlabnotebooks.org]

- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches | MDPI [mdpi.com]

- 5. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MEF2 Is a Converging Hub for Histone Deacetylase 4 and Phosphatidylinositol 3-Kinase/Akt-Induced Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase degradation andMEF2 activation promote the formation of slow-twitch myofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signal-dependent activation of the MEF2 transcription factor by dissociation from histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | Gene Co-expression Analysis Identifies Histone Deacetylase 5 and 9 Expression in Midbrain Dopamine Neurons and as Regulators of Neurite Growth via Bone Morphogenetic Protein Signaling [frontiersin.org]

- 12. Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]

- 15. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

BRD4354 Ditrifluoroacetate: A Technical Guide for its Application as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD4354 ditrifluoroacetate has emerged as a noteworthy chemical probe, demonstrating inhibitory activity against two distinct classes of enzymes: the main protease (MPro) of SARS-CoV-2 and certain isoforms of histone deacetylases (HDACs). This dual activity, coupled with its distinct mechanisms of action against these targets, makes BRD4354 a valuable tool for biomedical research. This technical guide provides a comprehensive overview of the currently available data on BRD4354, including its biochemical and cellular activities, mechanisms of action, and detailed experimental protocols. The information presented herein is intended to enable researchers to effectively utilize BRD4354 as a chemical probe in their own studies.

Biochemical and Cellular Activity

BRD4354 has been characterized as a potent inhibitor of the SARS-CoV-2 main protease (MPro) and a moderately potent inhibitor of specific histone deacetylase (HDAC) isoforms. The quantitative data for these activities are summarized in the tables below.

Inhibition of SARS-CoV-2 Main Protease (MPro)

BRD4354 exhibits time-dependent inhibition of SARS-CoV-2 MPro, indicating a multi-step binding mechanism. The inhibitory constants are detailed in Table 1.

Table 1: In Vitro Inhibition of SARS-CoV-2 MPro by BRD4354

| Parameter | Value | Incubation Time | Reference |

| IC50 | 0.72 ± 0.04 µM | 60 min | [1] |

| KI | 1.9 ± 0.5 µM | - | [1] |

| kinact,max | 0.040 ± 0.002 min-1 | - | [1] |

Inhibition of Histone Deacetylases (HDACs)

BRD4354 demonstrates selectivity for certain Class IIa HDACs, particularly HDAC5 and HDAC9.[2] It shows significantly weaker activity against other HDAC isoforms.[2]

Table 2: In Vitro Inhibition of Histone Deacetylase (HDAC) Isoforms by BRD4354

| Target | IC50 (µM) | Reference |

| HDAC5 | 0.85 | [2] |

| HDAC9 | 1.88 | [2] |

| HDAC4 | 3.88 - 13.8 | |

| HDAC6 | 3.88 - 13.8 | |

| HDAC7 | 3.88 - 13.8 | |

| HDAC8 | 3.88 - 13.8 | |

| HDAC1 | >20 | |

| HDAC2 | >20 | |

| HDAC3 | >20 |

Mechanism of Action

BRD4354 employs distinct mechanisms to inhibit SARS-CoV-2 MPro and HDACs.

Covalent Inhibition of SARS-CoV-2 MPro

BRD4354 acts as a covalent inhibitor of the SARS-CoV-2 MPro.[1] The proposed mechanism involves a two-step process: an initial reversible binding to the active site, followed by a retro-Mannich reaction that generates a thiol-reactive ortho-quinone methide intermediate. This intermediate then forms a covalent bond with the catalytic cysteine residue (Cys145) in the MPro active site, leading to irreversible inactivation of the enzyme.[1]

Reversible Inhibition of HDACs

In contrast to its interaction with MPro, BRD4354 is reported to be a time-dependent and reversible inhibitor of zinc-dependent HDACs.[1] The proposed mechanism for HDAC inhibition involves a zinc-catalyzed decomposition of BRD4354 to an ortho-quinone methide, which then covalently modifies cysteine residues within the HDAC enzyme.[1] However, this covalent modification is suggested to be reversible upon dilution.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of BRD4354.

In Vitro SARS-CoV-2 MPro Inhibition Assay

This protocol is adapted from the methodology described in the study by Zhang et al. (2023).

Materials:

-

SARS-CoV-2 MPro enzyme

-

Fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

-

BRD4354 ditrifluoroacetate

-

Assay buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of BRD4354 in 100% DMSO.

-

Perform serial dilutions of the BRD4354 stock solution in assay buffer to achieve the desired final concentrations.

-

In a 96-well plate, add the diluted BRD4354 solutions.

-

Add the SARS-CoV-2 MPro enzyme to each well and incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

-

Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Native Mass Spectrometry for Covalent Adduct Confirmation

This protocol provides a general workflow for confirming the covalent binding of BRD4354 to SARS-CoV-2 MPro.

Materials:

-

Purified SARS-CoV-2 MPro

-

BRD4354 ditrifluoroacetate

-

Ammonium acetate buffer (e.g., 200 mM, pH 7.5)

-

High-resolution mass spectrometer equipped with a native spray source

Procedure:

-

Buffer exchange the purified MPro into an ammonium acetate buffer suitable for native mass spectrometry.

-

Incubate the MPro with an excess of BRD4354 (e.g., 5-fold molar excess) for a sufficient time to allow for covalent modification (e.g., 30-60 minutes) at room temperature.

-

Introduce the protein-inhibitor mixture into the mass spectrometer using a native spray source.

-

Acquire mass spectra under conditions that preserve the native protein structure.

-

Analyze the resulting spectra to identify the mass shift corresponding to the covalent adduction of BRD4354 to the MPro. The expected mass increase would correspond to the molecular weight of the reactive fragment of BRD4354.

In Vitro HDAC Inhibition Assay

A general protocol for a fluorogenic HDAC activity assay is provided below. Specific substrates and conditions may vary depending on the HDAC isoform being tested.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC5, HDAC9)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

BRD4354 ditrifluoroacetate

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

-

Developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of BRD4354 in 100% DMSO.

-

Serially dilute the compound in assay buffer.

-

In a 96-well plate, add the diluted BRD4354 solutions.

-

Add the recombinant HDAC enzyme to each well.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

-

Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

References

An In-Depth Technical Guide to the Epigenetic Effects of BRD4354 Ditrifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD4354 ditrifluoroacetate is a synthetic small molecule that has garnered significant interest for its potent and selective inhibitory effects on class IIa histone deacetylases (HDACs), particularly HDAC5 and HDAC9. This technical guide provides a comprehensive overview of the epigenetic mechanisms of BRD4354, detailing its impact on histone acetylation, gene expression, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating novel epigenetic modulators and their therapeutic potential. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of BRD4354's role as an epigenetic probe and potential therapeutic agent.

Introduction to BRD4354 Ditrifluoroacetate

BRD4354 ditrifluoroacetate is a potent and selective inhibitor of Histone Deacetylase 5 (HDAC5) and Histone Deacetylase 9 (HDAC9).[1][2] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and generally, transcriptional repression. By inhibiting HDAC5 and HDAC9, BRD4354 promotes histone hyperacetylation, which in turn can lead to the activation of gene expression. This targeted epigenetic modulation makes BRD4354 a valuable tool for studying the specific roles of HDAC5 and HDAC9 in various biological processes and a potential candidate for therapeutic development in diseases characterized by aberrant HDAC activity.

Quantitative Data: Inhibitory Activity of BRD4354

The inhibitory potency of BRD4354 has been quantified against a panel of histone deacetylases. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for HDAC5 and HDAC9 over other HDAC isoforms.

| HDAC Isoform | IC50 (µM) |

| HDAC5 | 0.85 [1] |

| HDAC9 | 1.88 [1] |

| HDAC4 | 3.88[2] |

| HDAC7 | 8.92[2] |

| HDAC6 | 13.8[2] |

| HDAC8 | >40[2] |

| HDAC1 | >40[2] |

| HDAC2 | >40[2] |

| HDAC3 | >40[2] |

Epigenetic Effects on Gene Expression in A549 Cells

Treatment of A549 human lung adenocarcinoma cells with BRD4354 has been shown to induce significant changes in gene expression. A study by Boskovic et al. (2016) identified the top 50 upregulated and top 50 downregulated genes following treatment with 10 µM BRD4354 for 24 hours.[1] While the complete gene list from this proprietary study is not publicly available, the findings indicate that BRD4354 can profoundly alter the transcriptional landscape of cancer cells. Further research is warranted to fully elucidate the specific genes and pathways affected, which could provide insights into the compound's anticancer mechanisms.

Signaling Pathways Modulated by BRD4354

The primary mechanism of action of BRD4354 involves the inhibition of HDAC5 and HDAC9, which are key regulators of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[3][4][5] In a resting state, HDAC5 and HDAC9 are typically bound to MEF2 in the nucleus, repressing its transcriptional activity.

Upon cellular stimulation, signaling cascades involving Calcium/Calmodulin-dependent Protein Kinase (CaMK) and Mitogen-Activated Protein Kinases (MAPK) are activated.[4] These kinases phosphorylate HDAC5 and HDAC9, leading to their dissociation from MEF2 and subsequent export from the nucleus. This relieves the repression of MEF2, allowing it to activate the transcription of target genes involved in processes such as muscle differentiation and cell growth. By inhibiting the deacetylase activity of HDAC5 and HDAC9, BRD4354 is hypothesized to mimic the effects of their phosphorylation, leading to the derepression of MEF2-target genes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of BRD4354's epigenetic effects.

HDAC Activity Assay

This protocol is designed to measure the enzymatic activity of HDACs in the presence of an inhibitor.

Materials:

-

Recombinant human HDAC enzymes (HDAC5, HDAC9, etc.)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

BRD4354 ditrifluoroacetate

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a serial dilution of BRD4354 in assay buffer.

-

In a 96-well plate, add the HDAC enzyme to each well.

-

Add the diluted BRD4354 or vehicle control to the respective wells.

-

Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15 minutes to allow for signal development.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of BRD4354 and determine the IC50 value.

Western Blot for Histone Acetylation

This protocol is used to assess the levels of acetylated histones in cells treated with BRD4354.

Materials:

-

A549 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

BRD4354 ditrifluoroacetate

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed A549 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of BRD4354 or vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated histone overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone as a loading control.

Gene Expression Analysis by RT-qPCR

This protocol is for quantifying the changes in the expression of specific genes in response to BRD4354 treatment.

Materials:

-

A549 cells

-

BRD4354 ditrifluoroacetate

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Treat A549 cells with BRD4354 as described for the Western blot protocol.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qPCR reactions with the qPCR master mix, cDNA, and gene-specific primers.

-

Run the qPCR program on a qPCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

BRD4354 ditrifluoroacetate is a valuable chemical probe for investigating the epigenetic roles of HDAC5 and HDAC9. Its potent and selective inhibitory activity allows for the targeted study of these enzymes in various cellular contexts. The ability of BRD4354 to modulate gene expression, particularly through the MEF2 signaling pathway, highlights its potential as a therapeutic agent for diseases with an epigenetic basis, including certain cancers. The experimental protocols detailed in this guide provide a framework for researchers to further explore the epigenetic effects of BRD4354 and other novel HDAC inhibitors. Future studies should focus on elucidating the full spectrum of genes regulated by BRD4354 in different cell types and in vivo models to better understand its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Regulation of MEF2 by Histone Deacetylase 4- and SIRT1 Deacetylase-Mediated Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal-dependent activation of the MEF2 transcription factor by dissociation from histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal-dependent activation of the MEF2 transcription factor by dissociation from histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

detailed experimental protocol for using BRD4354 ditrifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD4354 ditrifluoroacetate is a versatile small molecule with a dual mechanism of action, demonstrating potent activity as both a covalent inhibitor of the main protease (Mpro) of SARS-CoV-2 and as a moderately potent inhibitor of histone deacetylases (HDACs), particularly HDAC5 and HDAC9.[1][2][3][4][5][6] This document provides detailed experimental protocols for the characterization of BRD4354's inhibitory activities and a summary of its quantitative data. Additionally, it includes diagrams illustrating its mechanism of action and its role in HDAC-related signaling pathways.

Quantitative Data Summary

The inhibitory activities of BRD4354 against its primary targets are summarized in the table below. This data is crucial for designing experiments and interpreting results.

| Target | Parameter | Value | Notes |

| SARS-CoV-2 Mpro | IC50 | 0.72 ± 0.04 µM | Measured after 60 minutes of incubation.[1][5] |

| K_I | 1.9 ± 0.5 µM | Represents the initial reversible binding affinity.[1][5] | |

| k_inact,max | 0.040 ± 0.002 min⁻¹ | Represents the maximum rate of irreversible inactivation.[1][5] | |

| HDAC5 | IC50 | 0.85 µM | Moderately potent inhibition.[2][3][4][6] |

| HDAC9 | IC50 | 1.88 µM | Moderately potent inhibition.[2][3][4][6] |

| HDAC4, 6, 7, 8 | IC50 | 3.88 - 13.8 µM | Weaker inhibition compared to HDAC5/9.[2][4] |

| HDAC1, 2, 3 | IC50 | > 40 µM | Demonstrates selectivity over Class I HDACs.[2] |

Mechanism of Action and Signaling Pathways

Covalent Inhibition of SARS-CoV-2 Mpro

BRD4354 acts as a time-dependent, covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][5] The inhibition follows a two-step mechanism: an initial reversible binding to the active site, followed by an irreversible covalent modification of the catalytic cysteine residue (Cys145).[1][5] This covalent bond formation is proposed to occur via a retro-Mannich reaction followed by a Michael addition, effectively inactivating the enzyme.[1]

Caption: Covalent inhibition of SARS-CoV-2 Mpro by BRD4354.

HDAC Inhibition and Downstream Signaling

As an inhibitor of class IIa HDACs (HDAC5 and HDAC9), BRD4354 can modulate gene expression by preventing the deacetylation of histones and other non-histone proteins.[2][3][4][6] HDAC inhibitors are known to influence various signaling pathways involved in cell cycle regulation, apoptosis, and differentiation. By inhibiting HDACs, BRD4354 can lead to the accumulation of acetylated proteins, which in turn can alter gene transcription and affect downstream cellular processes.

Caption: General signaling pathway affected by HDAC inhibition.

Experimental Protocols

Biochemical Assay for SARS-CoV-2 Mpro Inhibition

This protocol is designed to determine the inhibitory potency of BRD4354 against SARS-CoV-2 Mpro using a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

BRD4354 ditrifluoroacetate

-

DMSO

-

384-well, black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of BRD4354 in DMSO. Serially dilute the stock solution in assay buffer to create a range of concentrations for testing.

-

Enzyme and Substrate Preparation: Dilute the recombinant Mpro and FRET substrate in assay buffer to the desired working concentrations.

-

Assay Protocol: a. Add 5 µL of the diluted BRD4354 solution or vehicle (assay buffer with DMSO) to the wells of the 384-well plate. b. Add 10 µL of the diluted Mpro solution to each well. c. Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding and covalent modification. d. Initiate the enzymatic reaction by adding 5 µL of the Mpro FRET substrate to each well. e. Immediately measure the fluorescence (e.g., Ex/Em = 340/490 nm) in a kinetic mode for 15-30 minutes at 37°C.

-

Data Analysis: a. Determine the initial reaction velocities (RFU/min) from the linear portion of the kinetic reads. b. Plot the percentage of inhibition against the logarithm of the BRD4354 concentration. c. Calculate the IC50 value by fitting the data to a four-parameter logistic equation. d. To determine K_I and k_inact, perform the assay at various pre-incubation times and inhibitor concentrations, and fit the data to the appropriate kinetic models for covalent inhibitors.[1]

Biochemical Assay for HDAC5/9 Inhibition

This protocol describes a general method to assess the inhibitory activity of BRD4354 against HDAC5 and HDAC9 using a commercially available fluorogenic assay kit.

Materials:

-

Recombinant human HDAC5 and HDAC9 enzymes

-

HDAC Assay Buffer (typically 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease, e.g., trypsin)

-

BRD4354 ditrifluoroacetate

-

DMSO

-

96-well, black assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of BRD4354 in DMSO. Serially dilute in HDAC Assay Buffer.

-

Assay Protocol: a. To each well, add the HDAC enzyme, HDAC Assay Buffer, and the diluted BRD4354 or vehicle. b. Initiate the reaction by adding the fluorogenic HDAC substrate. c. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). d. Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution. e. Incubate at room temperature for 15-30 minutes. f. Measure the fluorescence (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: a. Subtract the background fluorescence (wells without enzyme). b. Calculate the percentage of inhibition for each BRD4354 concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

Cellular Assay for Assessing BRD4354 Activity

This protocol provides a framework for evaluating the effects of BRD4354 on a relevant cell line, such as the human lung adenocarcinoma cell line A549.

Materials:

-

A549 cells

-

Cell culture medium (e.g., F-12K Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

BRD4354 ditrifluoroacetate

-

DMSO

-

96-well cell culture plates

-

Reagents for the desired endpoint assay (e.g., CellTiter-Glo® for viability, Caspase-Glo® 3/7 for apoptosis, or antibodies for western blotting).

Procedure:

-

Cell Seeding: Seed A549 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of BRD4354 in cell culture medium. Replace the existing medium with the medium containing various concentrations of BRD4354 or a vehicle control (medium with DMSO).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Endpoint Analysis:

-

Cell Viability: Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

-

Apoptosis: Measure apoptosis induction by detecting caspase activity (e.g., Caspase-Glo® 3/7 assay) or using flow cytometry-based methods like Annexin V/PI staining.

-

Western Blotting: Lyse the treated cells and perform western blot analysis to investigate changes in the acetylation status of specific proteins (e.g., histones) or the expression levels of proteins involved in relevant signaling pathways.

-

-

Data Analysis: a. For viability and apoptosis assays, normalize the data to the vehicle-treated control. b. Plot the results against the log of the BRD4354 concentration to determine EC50 values. c. For western blotting, quantify band intensities and compare the relative protein levels between treated and control samples.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the activity of BRD4354.

Caption: Workflow for BRD4354 characterization.

References

- 1. BRD4354 is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Administration of BRD4354 Ditrifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no peer-reviewed studies have been published detailing the in vivo administration of BRD4354 ditrifluoroacetate in animal models. The following application notes and protocols are based on the compound's known physicochemical properties, its mechanism of action, and established methodologies for similar selective histone deacetylase (HDAC) inhibitors. Researchers should consider this guidance as a starting point and must conduct comprehensive dose-finding, pharmacokinetic, and toxicology studies to determine the optimal and safe administration parameters for their specific animal model and research question.

Introduction

BRD4354 is a potent and selective inhibitor of histone deacetylase 5 (HDAC5) and HDAC9.[1] It also shows inhibitory activity against HDAC4, 6, 7, and 8 at higher concentrations, with significantly less effect on class I HDACs 1, 2, and 3.[1] Additionally, BRD4354 has been identified as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro). The ditrifluoroacetate salt form of BRD4354 is often used for research purposes. These application notes provide detailed protocols for the preparation and suggested administration of BRD4354 ditrifluoroacetate for in vivo studies.

Mechanism of Action

BRD4354 functions as a selective inhibitor of class IIa HDACs, particularly HDAC5 and HDAC9. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC5 and HDAC9, BRD4354 is expected to increase histone acetylation, leading to a more open chromatin structure and altered gene expression. This mechanism is the basis for its investigation in various disease models.

Quantitative Data

The following tables summarize the known quantitative data for BRD4354.

Table 1: In Vitro Inhibitory Activity of BRD4354

| Target | IC50 (μM) |

| HDAC5 | 0.85 |

| HDAC9 | 1.88 |

| HDAC4, 6, 7, 8 | 3.88 - 13.8 |

| HDAC1, 2, 3 | > 40 |

| SARS-CoV-2 Mpro | 0.72 ± 0.04 |

Data sourced from MedChemExpress and NIH publications.[2][3]

Table 2: Solubility of BRD4354 Ditrifluoroacetate for In Vivo Formulation

| Vehicle Composition | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |

Data sourced from MedChemExpress.

Experimental Protocols

Preparation of In Vivo Formulations

Important Considerations:

-

Prepare fresh solutions daily.

-

Use sterile, high-purity reagents and solvents.

-

Perform all steps in a sterile environment (e.g., a laminar flow hood).

-

BRD4354 ditrifluoroacetate is a powder and should be handled with appropriate personal protective equipment.

Protocol 1: Aqueous-Based Formulation

This formulation is suitable for intraperitoneal (IP) or intravenous (IV) administration.

Materials:

-

BRD4354 ditrifluoroacetate

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile

Procedure:

-

Weigh the required amount of BRD4354 ditrifluoroacetate.

-

Add 10% of the final volume of DMSO to the powder and vortex until fully dissolved.

-

Add 40% of the final volume of PEG300 and mix thoroughly.

-

Add 5% of the final volume of Tween-80 and mix until the solution is clear.

-

Add 45% of the final volume of sterile saline to reach the final desired concentration.

-

Mix the final solution thoroughly. The solution should be clear. If precipitation occurs, gentle warming and sonication may aid dissolution.

Protocol 2: Oil-Based Formulation

This formulation is suitable for oral (PO) or subcutaneous (SC) administration.

Materials:

-

BRD4354 ditrifluoroacetate

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Corn oil, sterile

Procedure:

-

Weigh the required amount of BRD4354 ditrifluoroacetate.

-

Add 10% of the final volume of DMSO to the powder and vortex until fully dissolved.

-

Add 90% of the final volume of sterile corn oil.

-

Vortex or sonicate until a clear and homogenous solution is formed.

Proposed In Vivo Administration Protocol

The following is a general workflow for conducting an in vivo study with BRD4354.

Animal Model:

-

The choice of animal model will depend on the research question. Common models for oncology and inflammatory diseases include various strains of mice and rats.

Suggested Starting Dose and Administration Route:

-

Based on studies with other novel HDAC inhibitors, a starting dose for oral administration in mice could be in the range of 50-100 mg/kg, administered once daily.

-

The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the experimental design and the formulation used.

Experimental Procedure (Example):

-

Acclimate animals to the housing conditions for at least one week.

-

Randomize animals into control and treatment groups.

-

Prepare the appropriate formulation of BRD4354 ditrifluoroacetate and the vehicle control.

-

Administer the compound or vehicle to the animals at the predetermined dose and schedule.

-

Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.

-

At the end of the study period, collect tissues or blood samples for pharmacokinetic, pharmacodynamic, and efficacy analyses.

Concluding Remarks

BRD4354 ditrifluoroacetate is a valuable research tool for studying the roles of HDAC5 and HDAC9 in health and disease. While the lack of published in vivo data necessitates a cautious and methodical approach, the information provided in these application notes offers a solid foundation for designing and executing initial in vivo experiments. It is imperative that researchers conduct thorough preliminary studies to establish a safe and effective dosing regimen for their specific application.

References

- 1. Epigenetic HDAC5 Inhibitor Reverses Craniofacial Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Administration of Histone Deacetylase Inhibitors Does Not Impair Natural Killer Cell Function in HIV+ Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Step-by-Step Western Blot Analysis of Cellular Response to BRD4354 Ditrifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for performing a Western Blot analysis to investigate the cellular effects of BRD4354 ditrifluoroacetate. BRD4354 is a known inhibitor of histone deacetylases (HDACs), particularly HDAC5 and HDAC9.[1][2] Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[3][4][5] This makes it an ideal method for studying changes in protein expression or post-translational modifications in response to treatment with compounds like BRD4354.

The following protocol outlines the entire workflow, from cell culture and treatment with BRD4354 ditrifluoroacetate to the final detection and analysis of target proteins.

Experimental Workflow

Caption: Western Blot workflow for analyzing the effects of BRD4354 ditrifluoroacetate.

Phase 1: Sample Preparation

Cell Culture

-

Culture your cells of interest to the desired confluency in appropriate multi-well plates or flasks. The optimal confluency will depend on the cell line and experimental design.

Treatment with BRD4354 Ditrifluoroacetate

-

Prepare a stock solution of BRD4354 ditrifluoroacetate in an appropriate solvent, such as DMSO.

-

Dilute the stock solution to the desired final concentrations in fresh cell culture media.

-

Treat the cells for the desired period (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO) for comparison.

Cell Lysis

-

After treatment, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).[6]

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the cells.[5]

-

Scrape the adherent cells and transfer the cell lysate to a microcentrifuge tube.[6]

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay. This is crucial for loading equal amounts of protein for each sample.

Sample Denaturation

-

To a known amount of protein from each sample (typically 20-30 µg), add an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]

-

Briefly centrifuge the samples before loading them onto the gel.

Phase 2: Protein Separation and Transfer

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Assemble the electrophoresis apparatus with a polyacrylamide gel of a percentage appropriate for the molecular weight of your target protein.

-

Load the denatured protein samples and a molecular weight marker into the wells of the gel.

-

Run the gel in 1x running buffer until the dye front reaches the bottom of the gel. The voltage and run time will depend on the gel percentage and apparatus.

Protein Transfer

-

Carefully transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[7]

-

For PVDF membranes, pre-activate the membrane by soaking it in methanol for about 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[8]

-

Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and another sponge.[7]

-

Perform the transfer using a wet or semi-dry transfer system.[4]

Quantitative Parameters for Electrophoresis and Transfer

| Parameter | Recommendation |

| Protein Load per Lane | 10-50 µg |

| Gel Percentage | 8-15% (depending on target protein size)[3] |

| Running Voltage | 100-150 V |

| Running Time | 1-2 hours |

| Transfer Voltage | 100 V |

| Transfer Time | 1-2 hours (wet transfer) |

Phase 3: Immunodetection

Blocking

-

After transfer, block the membrane in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation.[5][8] This step prevents non-specific binding of the antibodies.

Primary Antibody Incubation

-

Dilute the primary antibody specific to your target protein in the blocking buffer at the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.[6][9]

Secondary Antibody Incubation

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5][6]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. Dilute the secondary antibody in blocking buffer according to the manufacturer's instructions.

-

Incubate for 1 hour at room temperature with gentle agitation.[6][9]

-

Wash the membrane again three times for 10 minutes each with TBST.[5]

Antibody Incubation and Washing Parameters

| Step | Buffer | Duration | Temperature |

| Blocking | 5% non-fat milk or BSA in TBST | 1 hour | Room Temperature |

| Primary Antibody | Diluted in blocking buffer | 1-2 hours or overnight | Room Temperature or 4°C |

| Washes | TBST | 3 x 10 minutes | Room Temperature |

| Secondary Antibody | Diluted in blocking buffer | 1 hour | Room Temperature |

| Final Washes | TBST | 3 x 10 minutes | Room Temperature |

Phase 4: Detection and Analysis

Signal Detection

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[5]

-

Incubate the membrane with the ECL substrate for 1-5 minutes.[3][5]

-

Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[5]

Data Analysis

-

Analyze the resulting bands. The intensity of the band corresponding to your target protein should correlate with the amount of that protein in the sample.

-

Use a loading control (e.g., an antibody against a housekeeping protein like GAPDH or β-actin) to normalize the data and ensure equal protein loading between lanes.

-

Quantify the band intensities using densitometry software to compare the protein expression levels between the control and BRD4354-treated samples.

Signaling Pathway Diagram

Caption: Mechanism of BRD4354 action leading to detectable changes in protein expression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Western blot protocol | Abcam [abcam.com]

- 5. Western Blot Protocol | Proteintech Group [ptglab.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. azurebiosystems.com [azurebiosystems.com]

- 8. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]

- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]

BRD4354 Ditrifluoroacetate: Application Notes and Protocols for Histone Acetylation Assays

For Researchers, Scientists, and Drug Development Professionals

BRD4354 ditrifluoroacetate is a valuable chemical probe for studying the role of specific histone deacetylases (HDACs) in various biological processes. As a moderately potent and selective inhibitor of HDAC5 and HDAC9, it allows for the targeted investigation of Class IIa HDAC functions.[1][2][3][4][5][6][7] These application notes provide detailed protocols for utilizing BRD4354 in both in vitro and cellular histone acetylation assays, enabling researchers to probe the epigenetic mechanisms regulated by these enzymes.

Data Presentation

Inhibitory Activity of BRD4354 Ditrifluoroacetate

The inhibitory potency of BRD4354 has been characterized against a panel of HDAC isoforms, demonstrating its selectivity for HDAC5 and HDAC9.[2][3][4][5][6]

| HDAC Isoform | IC50 (µM) |

| HDAC5 | 0.85 |

| HDAC9 | 1.88 |

| HDAC4 | 3.88 - 13.8 |

| HDAC6 | 3.88 - 13.8 |

| HDAC7 | 3.88 - 13.8 |

| HDAC8 | 3.88 - 13.8 |

| HDAC1 | >40 |

| HDAC2 | >40 |

| HDAC3 | >40 |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data is compiled from multiple sources.[2][3][4][5][6]

Physicochemical Properties and Solubility

Proper handling and solubilization of BRD4354 are critical for reproducible experimental results.

| Property | Value |

| Molecular Weight | 610.93 g/mol (ditrifluoroacetate salt) |

| Appearance | Light yellow to yellow solid |

| Storage | Store at 4°C for solid, -80°C (up to 6 months) or -20°C (up to 1 month) for stock solutions.[1][7] |

| Solubility | |

| DMSO | ≥ 125 mg/mL (204.61 mM) with sonication.[7] |

| In Vivo Formulations | |

| Formulation 1 | ≥ 2.08 mg/mL (3.40 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][7] |

| Formulation 2 | ≥ 2.08 mg/mL (3.40 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline).[1][7] |

| Formulation 3 | ≥ 2.08 mg/mL (3.40 mM) in 10% DMSO, 90% Corn Oil.[1][7] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of HDAC Inhibitors

HDAC inhibitors like BRD4354 block the enzymatic activity of histone deacetylases. This leads to an increase in histone acetylation, altering chromatin structure and modulating gene expression.

Caption: General mechanism of HDAC inhibition by BRD4354.

Downstream Effects of HDAC5/9 Inhibition

Inhibition of HDAC5 and HDAC9 by BRD4354 can lead to the activation of specific signaling pathways and cellular responses, such as altered cell proliferation and gene expression.[8][9]

Caption: Downstream consequences of HDAC5/9 inhibition.

Experimental Workflow for Assessing BRD4354 Activity

A typical workflow for evaluating the efficacy of BRD4354 involves a multi-step process from in vitro enzymatic assays to cellular and molecular analyses.

Caption: Workflow for evaluating BRD4354 in histone acetylation assays.

Experimental Protocols

Protocol 1: In Vitro HDAC Enzymatic Assay

This protocol is designed to determine the IC50 value of BRD4354 against purified HDAC enzymes. A fluorogenic assay is a common and robust method.[10][11]

Materials:

-

Recombinant human HDAC5 and HDAC9 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

BRD4354 ditrifluoroacetate

-

DMSO

-

HDAC developer solution (e.g., containing Trichostatin A and trypsin)

-

Black 96-well or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of BRD4354 in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for testing.

-

Enzyme and Substrate Preparation: Dilute the HDAC enzyme and fluorogenic substrate in assay buffer to their optimal working concentrations.

-

Assay Reaction:

-

Add 5 µL of the serially diluted BRD4354 or vehicle control (DMSO in assay buffer) to the wells of the microplate.

-

Add 40 µL of the diluted HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 5 µL of the diluted fluorogenic substrate solution to each well.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination and Signal Development: Stop the enzymatic reaction and develop the fluorescent signal by adding 50 µL of HDAC developer solution to each well. Incubate at room temperature for 15-30 minutes.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Data Analysis: Calculate the percent inhibition for each BRD4354 concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using appropriate software.

Protocol 2: Cellular Histone Acetylation Assay via Western Blot

This protocol assesses the effect of BRD4354 on global histone acetylation levels in cultured cells.[12][13][14][15]

Materials:

-

Cell line of interest (e.g., A549 adenocarcinoma cells)

-

Cell culture medium and supplements

-

BRD4354 ditrifluoroacetate

-

DMSO

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15%) and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture dishes and allow them to adhere overnight.

-

Treat the cells with varying concentrations of BRD4354 (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a desired time period (e.g., 24 hours).[5]

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer containing inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in histone acetylation.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the effect of BRD4354 on the acetylation of histones at specific genomic loci.[16][17][18]

Materials:

-

Cell line of interest

-

BRD4354 ditrifluoroacetate

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3, IgG control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target and control gene loci

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat cells with BRD4354 or vehicle as described in Protocol 2.

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to isolate the nuclei.

-

Lyse the nuclei and shear the chromatin to an average size of 200-500 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the specific antibody (e.g., anti-acetyl-Histone H3) or an IgG control overnight at 4°C.

-

Capture the antibody-chromatin complexes with Protein A/G beads.

-

-

Washing and Elution:

-

Wash the bead-bound complexes sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating the samples.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis by qPCR:

-

Quantify the amount of immunoprecipitated DNA for specific gene promoters or other loci of interest using qPCR.

-

Calculate the enrichment of acetylated histones at these loci relative to the IgG control and input DNA. Compare the enrichment between BRD4354-treated and vehicle-treated samples.

-

References

- 1. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Insights Into the Function and Clinical Application of HDAC5 in Cancer Management [frontiersin.org]

- 9. HDAC9 promotes glioblastoma growth via TAZ-mediated EGFR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Histone western blot protocol | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 15. Item - Western blot assay demonstrates the change in histone acetylation levels during cold acclimation. - Public Library of Science - Figshare [plos.figshare.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]

Determining the Optimal In Vitro Concentration of BRD4354 Ditrifluoroacetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD4354 is a potent and versatile small molecule inhibitor with dual activity against Histone Deacetylases 5 and 9 (HDAC5/HDAC9) and the main protease (Mpro) of SARS-CoV-2.[1][2][3] The ditrifluoroacetate salt form of BRD4354 offers improved solubility and handling characteristics for in vitro studies. Determining the optimal concentration of this compound is a critical first step for accurate and reproducible experimental outcomes. This document provides detailed protocols for establishing the optimal in vitro concentration of BRD4354 ditrifluoroacetate for various cell-based and biochemical assays.

Introduction

BRD4354 is a moderately potent inhibitor of HDAC5 and HDAC9 with IC50 values of 0.85 µM and 1.88 µM, respectively.[2] It exhibits weaker inhibition of other HDACs like HDAC4, 6, 7, and 8 at higher concentrations and has significantly less effect on class I HDACs.[2] Additionally, BRD4354 has been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro). The primary mechanism of action against HDACs involves the inhibition of their deacetylase activity, leading to an increase in histone acetylation and subsequent alterations in gene expression.[4] This document outlines key experiments to determine the optimal concentration range of BRD4354 ditrifluoroacetate for in vitro studies, focusing on cytotoxicity, target engagement, and downstream functional effects.

Data Presentation

Table 1: In Vitro Activity of BRD4354

| Target | Assay Type | IC50 (µM) | Reference |

| HDAC5 | Biochemical | 0.85 | [2] |

| HDAC9 | Biochemical | 1.88 | [2] |

| SARS-CoV-2 Mpro | Biochemical | Not specified in provided results |

Note: The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% under the specified experimental conditions. These values should be used as a starting point for determining the optimal concentration in cell-based assays.

Experimental Protocols

To determine the optimal concentration of BRD4354 ditrifluoroacetate for your specific in vitro model, a multi-faceted approach is recommended, starting with an assessment of cytotoxicity, followed by target engagement and functional assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the concentration range that is non-toxic to the cells, ensuring that observed effects are due to the specific inhibitory activity of BRD4354 and not a general cytotoxic response.

Materials:

-

Cells of interest (e.g., A549, HEK293, or a cell line relevant to your research)

-

Complete cell culture medium

-

BRD4354 ditrifluoroacetate stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[7]

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of BRD4354 ditrifluoroacetate in culture medium. A common starting range is from 100 µM down to 1 nM.[7]

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BRD4354.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

-